[[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea
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Overview
Description
[(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives .
Scientific Research Applications
Chemistry
In chemistry, [(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is employed in the development of new catalytic systems .
Biology and Medicine
In biology and medicine, this compound exhibits significant biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial properties . It is being researched for its potential use in drug development and as a therapeutic agent.
Industry
In the industrial sector, thiourea derivatives are used in the production of photographic films, dyes, elastomers, plastics, and textiles. They are also investigated for their potential as fertilizers, especially under conditions of environmental stress .
Mechanism of Action
The mechanism of action of [(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA involves its interaction with various molecular targets and pathways. It exerts its effects through the formation of hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can inhibit or activate specific enzymes and receptors, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA include:
Thiourea: The parent compound with the formula SC(NH2)2.
Selenourea: A similar compound where sulfur is replaced by selenium.
Isothiourea: A tautomeric form of thiourea.
Uniqueness
What sets [(E)-({3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXY-5-METHYLPHENYL}METHYLIDENE)AMINO]THIOUREA apart from these similar compounds is its unique structure, which allows for specific interactions with biological targets. This specificity enhances its potential as a therapeutic agent and a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C11H14N6OS2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
[(E)-[3-[(E)-(carbamothioylhydrazinylidene)methyl]-2-hydroxy-5-methylphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C11H14N6OS2/c1-6-2-7(4-14-16-10(12)19)9(18)8(3-6)5-15-17-11(13)20/h2-5,18H,1H3,(H3,12,16,19)(H3,13,17,20)/b14-4+,15-5+ |
InChI Key |
OLUYNXKJNKHQEW-VHUAAIQRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/NC(=S)N)O)/C=N/NC(=S)N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NNC(=S)N)O)C=NNC(=S)N |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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